

Technical Guide to Octhilinone-d17: Analytical Parameters and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octhilinone-d17

Cat. No.: B562913

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This technical guide provides a comprehensive overview of the typical analytical parameters found in a Certificate of Analysis (CoA) for the deuterated stable isotope-labeled compound, **Octhilinone-d17**. While a specific CoA for this compound is not publicly available, this document synthesizes common specifications from leading chemical suppliers and outlines the standard experimental methodologies used for characterization.

Core Compound Specifications

Octhilinone-d17 is the deuterated form of Octhilinone, a broad-spectrum fungicide and bactericide. The introduction of 17 deuterium atoms creates a heavier isotopologue, making it a valuable internal standard for mass spectrometry-based quantitative analyses.

Parameter	Value	Source
Chemical Name	2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)isothiazol-3-one	[1][2]
CAS Number	1185109-79-8	[1][2][3]
Molecular Formula	C ₁₁ H ₂ D ₁₇ NOS	[2][3]
Molecular Weight	230.44 g/mol	[2][3]
Appearance	Light Yellow Oil	[4]
Storage	2-8°C Refrigerator	[4]

Quantitative Analytical Parameters

The following table summarizes the key quantitative parameters that are typically assessed for a deuterated analytical standard like **Octhilinone-d17**.

Parameter	Typical Specification	Methodology
Chemical Purity	>95%	High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment	Not specified, but typically >98% for deuterated standards	High-Resolution Mass Spectrometry (HR-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy
Identity Confirmation	Conforms to structure	¹ H-NMR, ¹³ C-NMR, Mass Spectrometry
Isotopic Distribution	Primarily the d17 species	Mass Spectrometry

Experimental Protocols

Detailed experimental protocols for a specific lot of **Octhilinone-d17** are proprietary to the manufacturer. However, the following sections describe the standard methodologies employed for the analysis of such deuterated compounds.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Octhilinone-d17** is commonly determined by HPLC. This technique separates the main compound from any non-deuterated or other chemical impurities.

Typical HPLC Parameters:

- Column: A C18 reversed-phase column is often used for the separation of isothiazolinones. [\[5\]](#)
- Mobile Phase: A gradient elution with a mixture of organic solvents (like acetonitrile or methanol) and water is typically employed. [\[5\]](#)[\[6\]](#)
- Detection: A Diode Array Detector (DAD) is used to monitor the elution of the compound, with detection wavelengths for isothiazolinones generally in the range of 275-285 nm. [\[5\]](#)[\[6\]](#)
- Quantification: The purity is calculated by comparing the peak area of the main compound to the total peak area of all detected components.

Isotopic Enrichment and Identity Confirmation

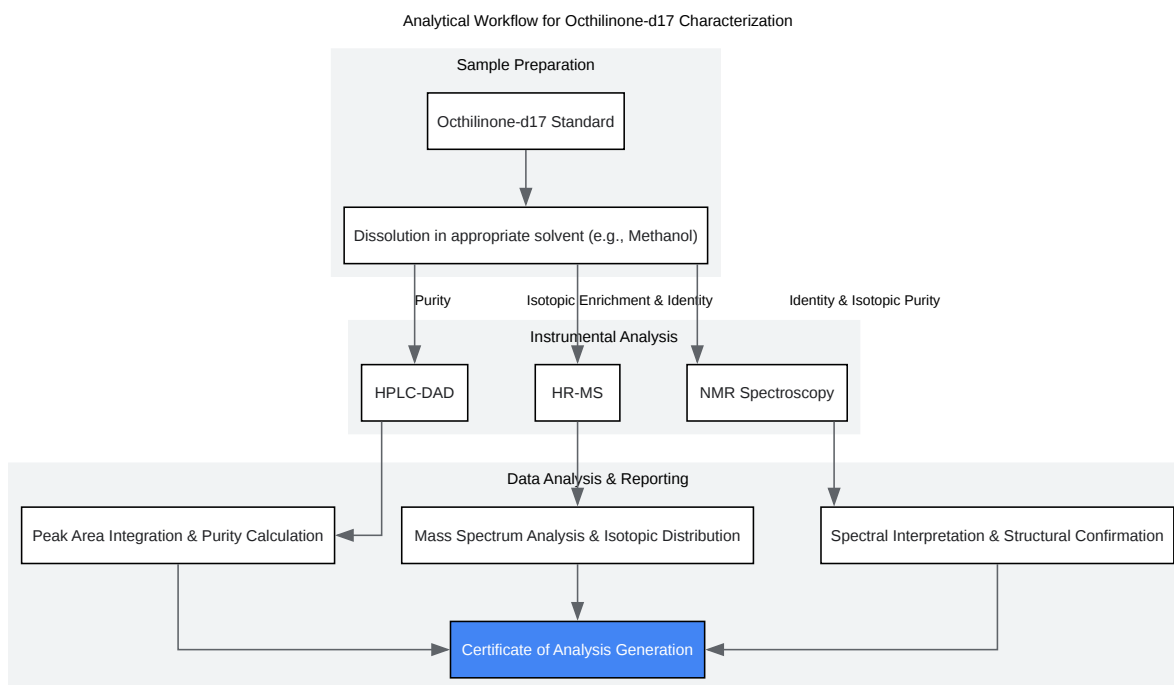
A combination of Mass Spectrometry and NMR spectroscopy is used to confirm the identity and determine the isotopic enrichment of **Octhilinone-d17**.

- High-Resolution Mass Spectrometry (HR-MS): This technique is used to determine the mass-to-charge ratio of the molecule with high precision, confirming the incorporation of the deuterium atoms. By analyzing the isotopic cluster, the relative abundance of the d17 species compared to partially deuterated (e.g., d16, d15) and non-deuterated (d0) species can be determined, providing the isotopic purity. [\[1\]](#)[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H -NMR: In a highly deuterated compound like **Octhilinone-d17**, the proton NMR spectrum is used to identify the positions and quantify the small amounts of residual protons. This allows for a very precise measurement of the overall isotopic enrichment.^[4]
- ^{13}C -NMR: The carbon-13 NMR spectrum provides information about the carbon backbone of the molecule, confirming that the overall structure is correct.

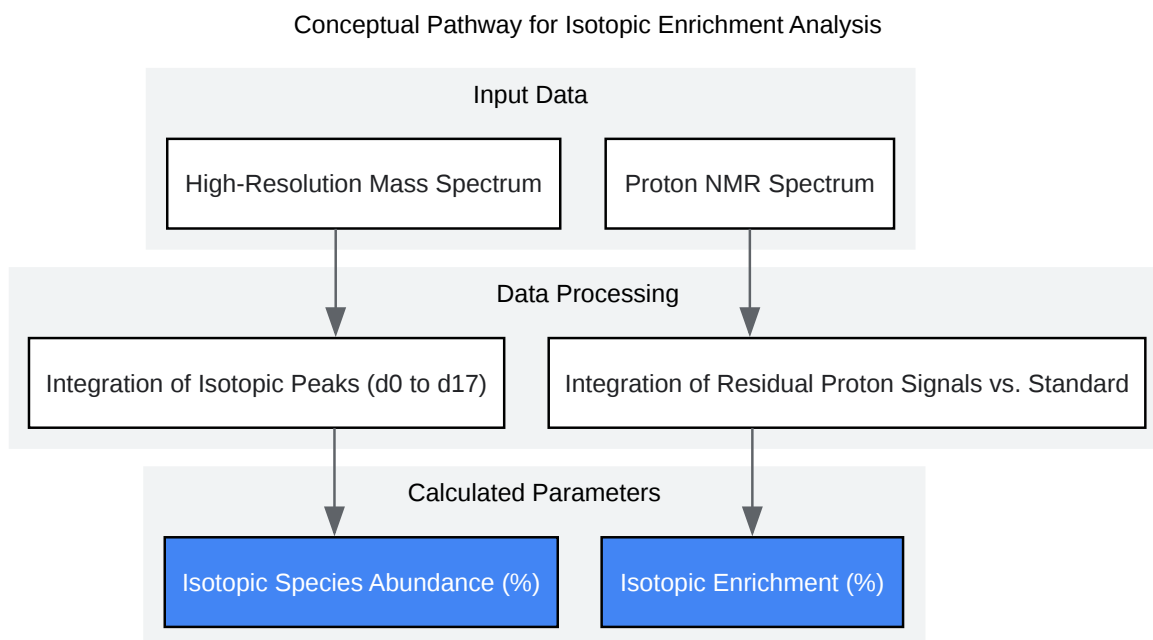
Analytical Workflow and Data Interpretation

The following diagrams illustrate the typical analytical workflow for the characterization of a deuterated standard and a conceptual representation of the data analysis for isotopic enrichment.



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Caption: A flowchart illustrating the general process for the analytical characterization of an **Octhilinine-d17** standard.



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Caption: A diagram showing the relationship between analytical data and the determination of isotopic purity parameters.

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- To cite this document: BenchChem. [Technical Guide to Ocithilinone-d17: Analytical Parameters and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562913#ocithilinone-d17-certificate-of-analysis-parameters]

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